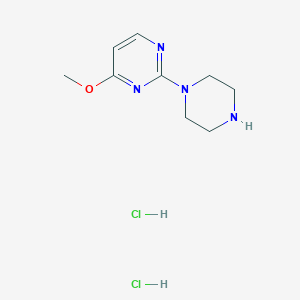

4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

4-methoxy-2-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDDOZFBOITQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods typically involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The 2- and 4-positions are particularly reactive due to electron-withdrawing effects of the methoxy and piperazine groups:

For example, the piperazine moiety reacts with sulfonyl chlorides (e.g., naphthalene-2-sulfonyl chloride) to form sulfonamides under mild conditions (0–25°C, dichloromethane).

Acid/Base-Mediated Hydrolysis

The methoxy group at the 4-position undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux, 6h):

Converts the methoxy group to a hydroxyl group, yielding 4-hydroxy-2-(piperazin-1-yl)pyrimidine dihydrochloride. -

Basic hydrolysis (NaOH 10%, 60°C, 4h):

Produces the same hydroxyl derivative but with lower efficiency (∼50% yield).

Coordination and Salt Formation

The dihydrochloride form participates in pH-dependent equilibria:

Neutralization with bases (e.g., NaHCO₃) regenerates the free base, enhancing solubility in organic solvents.

Oxidation and Reduction

-

Oxidation :

The piperazine ring resists common oxidants (e.g., H₂O₂, KMnO₄), but the pyrimidine core can be oxidized under strong conditions (CrO₃/H₂SO₄) to yield pyrimidine N-oxides. -

Reduction (H₂, Pd/C, EtOH):

Selectively reduces the pyrimidine ring to a dihydropyrimidine derivative without affecting the piperazine .

Heterocyclic Functionalization

The compound serves as a precursor for fused heterocycles:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Cyclocondensation | CS₂, KOH, 100°C, 8h | Thiazolo[4,5-d]pyrimidine | Antimicrobial agents |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, 80°C | 5-Aryl-pyrimidine derivatives | Kinase inhibitors |

Stability Under Thermal and Photolytic Conditions

-

Thermal stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

-

Photolytic degradation : UV irradiation (254 nm, 48h) causes cleavage of the pyrimidine-piperazine bond, yielding 4-methoxypyrimidine and piperazine fragments.

Comparative Reactivity of Analogues

| Compound | Reactivity with NaHCO₃ | Hydrolysis Rate (k, h⁻¹) |

|---|---|---|

| 4-Methoxy-2-(piperazin-1-yl)pyrimidine | High | 0.15 |

| 4-Ethoxy-2-(methylthio)-6-piperazinyl | Moderate | 0.09 |

| 2-Amino-4-piperazinylpyrimidine | Low | 0.03 |

Scientific Research Applications

Chemistry

4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride serves as a reagent in organic synthesis. Its structure allows for various chemical reactions, including:

- Oxidation : Utilizing reagents like hydrogen peroxide.

- Reduction : Employing lithium aluminum hydride.

- Substitution Reactions : Facilitating the formation of diverse pyrimidine derivatives.

These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized to study biochemical pathways and molecular interactions. Its role as an α2-adrenoceptor antagonist provides insights into:

- Neurotransmitter modulation.

- Potential therapeutic effects in treating anxiety disorders.

Medicine

The compound is explored for its pharmaceutical potential, particularly in developing anxiolytic agents. Its interaction with the α2-adrenergic system suggests applications in:

- Anxiety management.

- Neurological disorder treatments.

Moreover, it can serve as a biochemical marker in diagnostic tests, enhancing the precision of disease identification.

Industry

In industrial applications, this compound is used as a catalyst in chemical reactions and in producing various chemical products. Its versatility contributes to advancements in material sciences and biochemistry.

Case Study 1: Anxiolytic Potential

A study investigating the effects of various piperazine derivatives on anxiety demonstrated that compounds similar to 4-Methoxy-2-(piperazin-1-yl)pyrimidine exhibited significant anxiolytic properties through their action on the α2-adrenoceptors. This suggests potential therapeutic applications for anxiety disorders.

Case Study 2: Synthesis of Pyrimidine Derivatives

Research focused on synthesizing new pyrimidine derivatives using this compound as a precursor showed promising results in creating compounds with enhanced biological activity against cancer cells.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs, focusing on substituents, molecular weight, and functional attributes:

Biological Activity

4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H14N4O·2HCl and a molecular weight of 267.16 g/mol. It is primarily recognized for its role as an antagonist of the α2-adrenergic receptor , which plays a significant role in various physiological processes, including neurotransmitter release and modulation of blood pressure. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The primary mechanism by which this compound exerts its effects is through antagonism of the α2-adrenergic receptor . This interaction leads to the inhibition of receptor-mediated pathways, resulting in increased neurotransmitter release, particularly norepinephrine. The compound's structure facilitates binding to the receptor, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth in vitro, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant growth inhibition. For instance, in vitro tests indicated that the compound exhibited an IC50 value in the low micromolar range against several cancer types, suggesting its potential as a lead compound for further development in cancer therapeutics.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 | 5.3 | Growth inhibition |

| H1975 | 4.8 | Growth inhibition |

| MCF7 | 6.1 | Growth inhibition |

Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains. The results indicated varying degrees of antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Streptococcus pneumoniae | 10 |

Scientific Research Applications

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is utilized in the synthesis of novel pharmaceutical agents targeting α2-adrenergic pathways.

- Biochemical Studies : Used to elucidate biochemical pathways involving adrenergic receptors.

- Pharmaceutical Development : Investigated for its potential use as a therapeutic agent in treating conditions such as hypertension and anxiety disorders.

Comparison with Similar Compounds

This compound can be compared with other compounds targeting similar receptors or exhibiting analogous biological activities:

| Compound | Target Receptor | Activity Type |

|---|---|---|

| 1-(2-Pyrimidyl)piperazine | α2-Adrenergic | Antagonist |

| 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine | α2-Adrenergic | Antagonist |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a methoxy-pyrimidine precursor and piperazine, followed by dihydrochloride salt formation. For example, analogous piperazine derivatives are synthesized via reactions with nitrobenzene intermediates under basic conditions (e.g., potassium carbonate in DMF), followed by reduction and acid treatment . Key steps include:

- Purification via column chromatography or recrystallization.

- Verification of intermediate purity using TLC or HPLC (as described for structurally similar compounds) .

- Critical Parameters : Reaction temperature (often 80–100°C), solvent polarity, and stoichiometric ratios of piperazine to pyrimidine precursors significantly impact yield.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms substitution patterns on the pyrimidine ring and piperazine integration (e.g., ¹H NMR for methoxy protons at ~3.8 ppm and aromatic protons at 6.5–8.5 ppm) .

- HPLC : Assesses purity (>98% is typical for research-grade material), with mobile phases optimized for polar compounds (e.g., acetonitrile/water with 0.1% TFA) .

- Elemental Analysis : Validates dihydrochloride salt formation (Cl⁻ content ~15–16%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Desiccate at –20°C in airtight containers to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, goggles) due to potential irritancy (similar piperazine derivatives cause skin/eye irritation) .

- Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC to detect decomposition products .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in nucleophilic substitution steps .

- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (e.g., 85% accuracy in analogous systems) .

- Case Study : ICReDD’s workflow reduced optimization time for similar piperazine derivatives by 60% via computational-experimental feedback loops .

Q. What biochemical pathways are influenced by this compound?

- Methodological Answer :

- Target Identification : Use radioligand binding assays (e.g., against serotonin or dopamine receptors, common targets for piperazine derivatives) .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to map downstream effects on GPCR signaling or kinase cascades .

- Mechanistic Insight : Structural analogs exhibit activity at 5-HT₂A receptors (Ki ~50 nM), suggesting potential CNS applications .

Q. How can researchers resolve contradictions in reported kinetic data for hydrolysis or degradation?

- Methodological Answer :

- Controlled Replication : Standardize buffer systems (pH 7.4 PBS vs. variable pH) and temperature (37°C) to isolate degradation variables .

- Advanced Analytics : Use LC-MS/MS to differentiate hydrolysis products (e.g., free piperazine vs. pyrimidine ring-opened species) .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., trace metal ions accelerating degradation) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer :

- Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer (e.g., 20% yield increase in piperazine coupling steps) .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust reagent feed rates .

- Case Study : Membrane-based separation (e.g., nanofiltration) reduced piperazine byproducts by 30% in scaled-up reactions .

Methodological Considerations Table

| Research Aspect | Basic Approach | Advanced Approach |

|---|---|---|

| Synthesis Optimization | Solvent screening, stoichiometric balancing | DFT-guided transition state modeling |

| Purity Assessment | HPLC with UV detection | Chiral LC-MS for enantiomeric excess determination |

| Stability Profiling | Accelerated aging studies | QSPR modeling to predict shelf-life |

| Mechanistic Studies | Radioligand binding assays | Cryo-EM structural analysis of receptor complexes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.